4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride
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Overview
Description
4-Chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, a benzamide moiety, and a piperazine ring.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with the essential biochemical pathways of mycobacterium tuberculosis h37ra .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the compounds are non-toxic to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)pyridin-3-amine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or piperazines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, possibly as an intermediate in drug synthesis.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Uniqueness: 4-Chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which may confer different chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O.ClH/c1-21-9-11-22(12-10-21)16-15(3-2-8-19-16)20-17(23)13-4-6-14(18)7-5-13;/h2-8H,9-12H2,1H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWGXDYLVHDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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